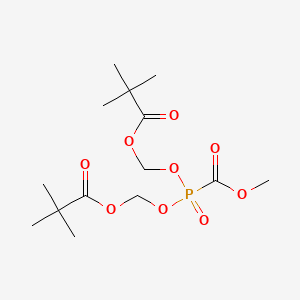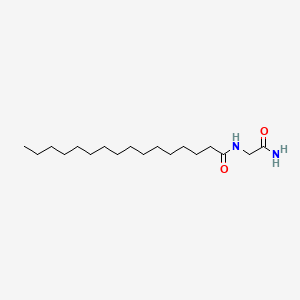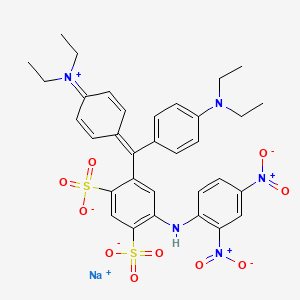
7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-7-(2,4-dihydroxybutyl)-6-(methylthio)-, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-7-(2,4-dihydroxybutyl)-6-(methylthio)-, (S)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolo-pyrimidine core, an amino group, a dihydroxybutyl side chain, and a methylthio group. Its stereochemistry is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-7-(2,4-dihydroxybutyl)-6-(methylthio)-, (S)- involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the Pyrrolo-Pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo-pyrimidine core.
Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, often using ammonia or amines as reagents.
Attachment of the Dihydroxybutyl Side Chain: This step involves the addition of the dihydroxybutyl group through reactions such as aldol condensation or Michael addition.
Incorporation of the Methylthio Group: The methylthio group is introduced via thiolation reactions, typically using methylthiolating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxybutyl side chain, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the pyrrolo-pyrimidine core or the methylthio group, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while substitution can introduce various functional groups, leading to a diverse array of derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it valuable for investigating biological pathways and mechanisms.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its unique structure and reactivity profile make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In industry, the compound is used in the development of advanced materials and chemical processes. Its unique properties enable the creation of specialized polymers, catalysts, and other industrial products.
Wirkmechanismus
The mechanism of action of 7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-7-(2,4-dihydroxybutyl)-6-(methylthio)-, (S)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and influencing various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-7-(2,4-dihydroxybutyl)-6-(methylthio)-, ®-: The ®-enantiomer of the compound, differing in the spatial arrangement of atoms.
7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-7-(2,4-dihydroxybutyl)-6-(ethylthio)-: A similar compound with an ethylthio group instead of a methylthio group.
7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-7-(2,4-dihydroxybutyl)-6-(methylsulfonyl)-: A derivative with a methylsulfonyl group.
Uniqueness
The uniqueness of 7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-7-(2,4-dihydroxybutyl)-6-(methylthio)-, (S)- lies in its specific stereochemistry and the presence of the methylthio group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
127945-95-3 |
|---|---|
Molekularformel |
C12H17N5O3S |
Molekulargewicht |
311.36 g/mol |
IUPAC-Name |
4-amino-7-[(2S)-2,4-dihydroxybutyl]-6-methylsulfanylpyrrolo[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C12H17N5O3S/c1-21-12-8(10(14)20)7-9(13)15-5-16-11(7)17(12)4-6(19)2-3-18/h5-6,18-19H,2-4H2,1H3,(H2,14,20)(H2,13,15,16)/t6-/m0/s1 |
InChI-Schlüssel |
XLYCXJBVTVJBDO-LURJTMIESA-N |
Isomerische SMILES |
CSC1=C(C2=C(N=CN=C2N1C[C@H](CCO)O)N)C(=O)N |
Kanonische SMILES |
CSC1=C(C2=C(N=CN=C2N1CC(CCO)O)N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1-N-[4-(aminomethyl)phenyl]-4-N-[4-[(1-methylpyridin-1-ium-3-yl)carbamoyl]phenyl]benzene-1,4-dicarboxamide;4-methylbenzenesulfonic acid](/img/structure/B12808412.png)



